molecular formula C21H27N2O+ B1203752 Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride CAS No. 4905-67-3

Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride

Cat. No.: B1203752
CAS No.: 4905-67-3
M. Wt: 323.5 g/mol
InChI Key: BIOUTGSRJYRPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyronin B(1+) is an iminium ion that is the cationic component of pyronin B

Scientific Research Applications

Synthesis and Complexation Studies

  • Rhodamine B has been used in the synthesis of novel bis(β-cyclodextrin)s linked with glycol, demonstrating enhanced binding ability and selectivity towards dye molecules like Rhodamine B due to size/shape-fit concept and multiple recognition mechanisms (Zhao et al., 2010).

Crystal Structure Analysis

  • Studies have explored its crystal structure, such as in the case of Rhodamine 6G hexachloridostannate(IV) acetonitrile disolvate, revealing insights into molecular packing and interactions (Venkatraman et al., 2007).

Agricultural Applications

  • Rhodamine B has been evaluated for compatibility with herbicides, showing influence on the efficacy of certain herbicides for plant control (Zamora & Thill, 1988).

Polymer Science

  • Its use in preparing smooth polymer thin films, such as in poly(methyl methacrylate) (PMMA) doped with Rhodamine B, has been investigated to enhance film properties (Mo et al., 2004).

Chemosensor Development

  • A rosamine derivative of Rhodamine B was synthesized as a chemosensor for silver ion detection in ethanol solution, demonstrating high selectivity and potential application in living-cell imaging (Li & Gao, 2016).

Corrosion Protection

  • Rhodamine B-based compounds have been examined as corrosion inhibitors, showing effective protection of carbon steel in acidic solutions (Aiad et al., 2016).

Properties

IUPAC Name

[6-(diethylamino)xanthen-3-ylidene]-diethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N2O/c1-5-22(6-2)18-11-9-16-13-17-10-12-19(23(7-3)8-4)15-21(17)24-20(16)14-18/h9-15H,5-8H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOUTGSRJYRPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N2O+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274576
Record name Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4905-67-3
Record name Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride
Reactant of Route 2
Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride
Reactant of Route 3
Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride
Reactant of Route 4
Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride
Reactant of Route 5
Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride
Reactant of Route 6
Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride

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